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Compound of Interest

Compound Name: Z-Val-ser-OH

CAS No.: 72635-81-5

Cat. No.: B1456184 Get Quote

Executive Summary
Z-VAD-FMK is not merely a reagent; it is a molecular switch used to interrogate the

fundamental machinery of cell fate. While widely recognized as a cell-permeable, irreversible

pan-caspase inhibitor, its utility extends beyond simple apoptosis blockade.[1] In the hands of

an expert researcher, Z-VAD-FMK is the primary tool for distinguishing between apoptotic and

necroptotic pathways, a distinction critical in immunology, oncology, and neurodegeneration

research. This guide deconstructs the molecule's chemical logic, details its mechanistic "trap,"

and provides self-validating protocols for its application.

Chemical Architecture & Mechanism of Action
To understand how Z-VAD-FMK functions, one must dissect its tripartite structure. It is a

synthetic peptide derivative designed to mimic the substrate of caspase enzymes while

carrying a lethal chemical warhead.

The Structural Triad
The Delivery System (Z-): The N-terminal Benzyloxycarbonyl (Z) group renders the molecule

hydrophobic. This modification is non-negotiable for live-cell assays, as it allows the

compound to passively diffuse across the lipid bilayer, bypassing the need for transfection

reagents.
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The Recognition Motif (-VAD-): The Valyl-Alanyl-Aspartyl (Val-Ala-Asp) sequence mimics the

cleavage site found in natural caspase substrates (like PARP). The Aspartic acid residue is

often O-methylated (OMe) to further enhance stability and cell permeability by neutralizing

the charge of the carboxyl group.

The Warhead (-FMK): The Fluoromethyl ketone (FMK) group is the functional core. Unlike

reversible inhibitors (like aldehydes), FMK acts as a "suicide inhibitor."

The Mechanistic "Trap"
Z-VAD-FMK does not simply occupy the active site; it permanently disables it.

The caspase recognizes the VAD sequence and attempts to cleave it.

The catalytic Cysteine residue in the caspase active site initiates a nucleophilic attack on the

ketone carbonyl of the inhibitor.[1]

The fluoride atom acts as a leaving group, resulting in the formation of a stable, covalent

thioether adduct.

The enzyme is permanently alkylated and catalytically inert.

Visualization: The Irreversible Inhibition Mechanism
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Figure 1: Schematic of the irreversible alkylation of the caspase active site by Z-VAD-FMK.

Physicochemical Profile
Reliable experimental outcomes depend on the stability and solubility of your reagents.
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Property Specification Technical Insight

Formula C₂₂H₃₀FN₃O₇
Fluorine is critical for the

leaving group mechanism.

Molecular Weight ~467.49 g/mol
Small enough for rapid

diffusion.

Solubility DMSO (>10 mM)

Critical: Insoluble in water.

Must be reconstituted in

DMSO first.

Stability High (Methylated)

The O-methyl ester (OMe)

prevents rapid degradation in

culture media.

Storage -20°C (Desiccated)

Hydrolysis-prone. Avoid

repeated freeze-thaw cycles.

[2]

The Biological Switch: Apoptosis vs. Necroptosis
This is the most critical concept for advanced application. Z-VAD-FMK is not just an apoptosis

inhibitor; it is a necroptosis inducer.

In many cell types (especially macrophages and T cells), Caspase-8 suppresses the

necroptotic pathway by cleaving RIPK1 and RIPK3. When you treat cells with Z-VAD-FMK, you

block Caspase-8.[2] If a death signal (like TNF-α or LPS) is present, the cell is forced away

from apoptosis and driven toward necroptosis (programmed necrosis).

Experimental Implication: If your Z-VAD-treated cells die faster or with membrane rupture (LDH

release) instead of shrinking, you have likely induced necroptosis.

Visualization: The Cell Death Decision Tree
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Figure 2: The "Switch" Mechanism. Z-VAD-FMK blocks Caspase-8, removing the brake on the

RIPK1/3 pathway, thereby shifting the cell fate from apoptosis to necroptosis.

Validated Experimental Protocols
Protocol A: Reconstitution and Storage

Solvent: 100% Anhydrous DMSO. Do not use aqueous buffers for stock solutions.

Concentration: Prepare a 20 mM stock solution (e.g., 1 mg in ~107 µL DMSO).

Storage: Aliquot into single-use volumes (e.g., 10-20 µL) to prevent freeze-thaw degradation.

Store at -20°C. Desiccate if possible.
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Protocol B: Standard Apoptosis Inhibition
Objective: Prevent apoptosis induced by Staurosporine or Fas Ligand.

Seed Cells: Plate cells (e.g., Jurkat, HeLa) at appropriate density.

Pre-Incubation (The Critical Step): Add Z-VAD-FMK to the media 30–60 minutes prior to the

apoptotic stimulus.

Working Concentration:20–50 µM is standard.[1]

Why? The inhibitor needs time to permeate the membrane and alkylate the pro-caspases

before the cascade initiates.

Induction: Add the apoptosis inducer (e.g., 1 µM Staurosporine).

Co-Incubation: Maintain Z-VAD-FMK presence throughout the experiment (24–48 hours).

Assay: Measure viability (ATP/MTS) or Caspase-3 activity.

Success Criteria: Treated cells show >80% viability vs. <20% in control.

Protocol C: Necroptosis Induction (The "Switch" Assay)
Objective: Induce and verify necroptosis in macrophages (e.g., BMDMs, J774).

Pre-Treatment:

Group A (Necroptosis): Treat with 20 µM Z-VAD-FMK for 1 hour.[1]

Group B (Rescue Control): Treat with 20 µM Z-VAD-FMK + 30 µM Necrostatin-1 (RIPK1

inhibitor).

Stimulation: Add 10–100 ng/mL TNF-α or 100 ng/mL LPS.

Incubation: 6–24 hours.

Readout:
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Group A should die (LDH high, ATP low).

Group B should survive.

Interpretation: If Necrostatin-1 rescues the cells from Z-VAD+TNF toxicity, the mechanism

is confirmed as necroptosis.

Visualization: Experimental Workflow
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Figure 3: Temporal workflow for Z-VAD-FMK application. Pre-treatment is essential for effective

inhibition.

Limitations & Troubleshooting
Even the best tools have boundaries. Adhere to these constraints to ensure data integrity.

Specificity is Relative: While termed a "pan-caspase" inhibitor, Z-VAD-FMK also inhibits other

cysteine proteases, including Cathepsin B and Calpains, particularly at high concentrations

(>50 µM).

Control: Use Z-FA-FMK as a negative control to rule out non-specific cathepsin inhibition

effects.

Toxicity: High doses (>100 µM) can be cytotoxic due to the accumulation of fluoromethyl

ketone metabolites or off-target protease inhibition.

Incomplete Blockade: Z-VAD-FMK is less effective against Caspase-2. If your pathway relies

heavily on Caspase-2, consider using Z-VDVAD-FMK.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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